2-(4-chlorophenoxy)-N'-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride
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Overview
Description
2-(4-chlorophenoxy)-N’-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, an oxadiazepane ring, and an acetohydrazide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the etherification of p-chlorophenol with an appropriate halide under basic conditions to form the chlorophenoxy group . This is followed by the formation of the oxadiazepane ring through a series of cyclization reactions involving nitriles and hydroxylamine . The final step involves the coupling of the oxadiazepane intermediate with an acetohydrazide derivative under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts such as copper oxide or cupric salts for the etherification step and Lewis acids for the acylation reactions . The reactions are typically carried out in organic solvents at controlled temperatures to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N’-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the chlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its versatility for further applications.
Scientific Research Applications
2-(4-chlorophenoxy)-N’-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including fungicidal properties.
Medicine: Explored for its potential therapeutic effects due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N’-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chlorophenoxy group can interact with cellular receptors, while the oxadiazepane ring may modulate enzyme activity. These interactions can lead to various biological effects, such as inhibition of fungal growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols: These compounds share the chlorophenoxy group and have shown fungicidal activity.
2-chloro-4-(4-chlorophenoxy)-hypnone: Another compound with a chlorophenoxy group, used as an intermediate in the synthesis of agricultural fungicides.
Uniqueness
What sets 2-(4-chlorophenoxy)-N’-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride apart is its combination of the chlorophenoxy group, oxadiazepane ring, and acetohydrazide moiety. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
87654-82-8 |
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Molecular Formula |
C14H22Cl2N4O3 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N'-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride |
InChI |
InChI=1S/C14H21ClN4O3.ClH/c15-12-1-3-13(4-2-12)22-11-14(20)18-16-5-7-19-8-10-21-9-6-17-19;/h1-4,16-17H,5-11H2,(H,18,20);1H |
InChI Key |
WEUFRNHBWYFBGU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN(N1)CCNNC(=O)COC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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